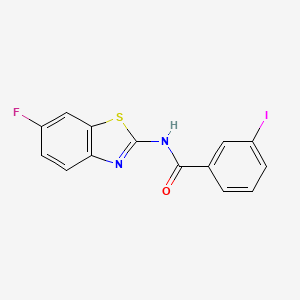![molecular formula C17H20N2O5S2 B11067754 N-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B11067754.png)
N-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
indole-based methanesulfonamide , is a compound with a complex structure. Let’s break it down:
- The indole moiety, derived from tryptophan, is a significant heterocyclic system found in natural products and drugs. It plays a crucial role in cell biology and exhibits diverse biological activities .
- The methanesulfonamide group contributes to the compound’s stability and solubility.
Preparation Methods
Synthetic Routes:: The synthesis of N-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide involves several steps
Fischer Indole Synthesis:
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis remains a key route for preparing this compound.
Chemical Reactions Analysis
N-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide undergoes various reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: The indole ring can undergo substitution reactions.
Common Reagents: Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles.
Major Products: These depend on reaction conditions and substituents.
Scientific Research Applications
This compound finds applications across scientific domains:
Medicine: Investigated for potential anticancer properties.
Biology: Used as a tool to study cellular processes.
Chemistry: Serves as a building block for drug development.
Industry: May have applications in materials science.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H20N2O5S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]ethyl]methanesulfonamide |
InChI |
InChI=1S/C17H20N2O5S2/c1-25(20,21)18-11-13-24-15-6-8-16(9-7-15)26(22,23)19-12-10-14-4-2-3-5-17(14)19/h2-9,18H,10-13H2,1H3 |
InChI Key |
WUGLKHLXKYRLKR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Bis[2-(diphenylphosphoryl)phenoxy]-3,6-di-oxaoctane](/img/structure/B11067674.png)
![1-Chloro-7,8-difluoro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11067682.png)
![5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11067685.png)
![3-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11067696.png)
![4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide](/img/structure/B11067700.png)
![3'-benzyl-1-(2-chlorobenzyl)-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067722.png)
![Thiophene-2-carboxylic acid, 3-[2-(4-fluorophenoxy)acetylamino]-, methyl ester](/img/structure/B11067725.png)

![4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11067730.png)
![8-({[4-amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11067745.png)
![1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11067751.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B11067752.png)
![4-(Methoxymethyl)-2-[(3-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide](/img/structure/B11067755.png)
![Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate](/img/structure/B11067757.png)
